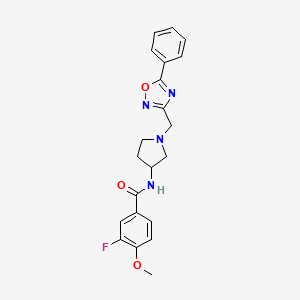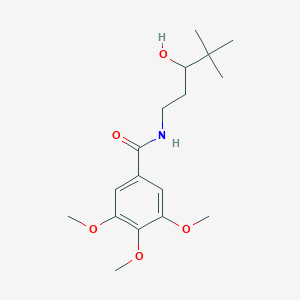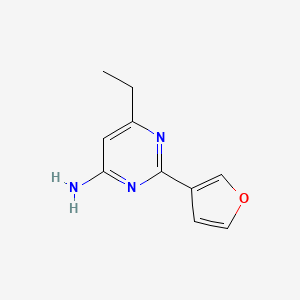![molecular formula C15H13Cl2NO2 B3004538 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol CAS No. 386757-41-1](/img/structure/B3004538.png)
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol
カタログ番号 B3004538
CAS番号:
386757-41-1
分子量: 310.17
InChIキー: DTNZCNZDGJIOGH-GIJQJNRQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C15H13Cl2NO2 and a molecular weight of 310.17 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H13Cl2NO2 . Detailed structural analysis such as bond lengths, angles, and conformation would require more specific resources such as crystallographic data or computational chemistry studies.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular weight of 310.17 . More specific properties such as melting point, boiling point, solubility, and spectral properties would require specific experimental data.科学的研究の応用
Synthesis and Structural Characterization
- The compound has been synthesized and characterized using various methods, including single-crystal X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy. These techniques provide insights into its molecular structure and properties (Demircioğlu, 2021).
Optoelectronic Properties and Bioactivity
- Imine derivatives, including 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol, have been studied for their optoelectronic properties and potential bioactivity. Computational techniques complement experimental methods to explore these aspects, including their interactions with crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).
Electrical Conductivity and Luminescence
- Research has investigated the electrical conductivity and luminescence properties of compounds related to 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol. This includes studies on their behavior in different solvents and concentrations (Gonul et al., 2018).
Antibacterial and Antioxidant Activities
- Certain imine compounds, similar in structure to the subject compound, have demonstrated antibacterial and antioxidant activities. These activities vary based on the substituents present in the molecule (Oloyede-Akinsulere et al., 2018).
Tautomerism and Molecular Interactions
- Studies focus on tautomerism in similar compounds, particularly their behavior in different solvents and states. This includes an examination of molecular interactions, such as hydrogen bonding (Albayrak et al., 2011).
Antioxidant Properties of Schiff Base Complexes
- Schiff base complexes, including derivatives of the mentioned compound, have been evaluated for their antioxidant properties. These studies provide insights into the potential health-related applications of such compounds (Ibrahim et al., 2017).
Chemosensor Development
- Research has been conducted on developing chemosensors using compounds like 2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol. These sensors are capable of detecting specific ions or molecules in various environments (Naderi et al., 2019).
Corrosion Inhibition
- Schiff base compounds have been investigated for their role as corrosion inhibitors. Studies indicate that these compounds can effectively inhibit corrosion in certain environments (Küstü et al., 2007).
Anticancer Activity
- Novel nickel complexes containing imine bonds, related to the studied compound, have shown potential as anticancer agents. Their cytotoxicity against cancer cells has been a focus of research (Ay et al., 2020).
将来の方向性
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)iminomethyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-11-6-7-12(16)13(17)8-11/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNZCNZDGJIOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-[(1-Benzylpiperidin-3-yl)methoxy]-5-bromopyrimidine](/img/structure/B3004455.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B3004460.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-tosylbutanamide](/img/structure/B3004464.png)

![N-(4,5-dimethylthiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3004467.png)
![N-[1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinolin-5-yl]methanesulfonamide](/img/structure/B3004469.png)

![Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004473.png)
![1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3004475.png)
![3-(4-Bromophenyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3004476.png)

![N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B3004478.png)